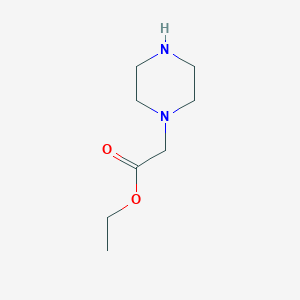

Ethyl 2-(piperazin-1-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-piperazin-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-12-8(11)7-10-5-3-9-4-6-10/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFCXMJOGMHYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193070 | |

| Record name | Ethyl piperazine-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40004-08-8 | |

| Record name | 1-(Ethoxycarbonylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40004-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl piperazine-1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040004088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl piperazine-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl piperazine-1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(piperazin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of ethyl 2-(piperazin-1-yl)acetate, a key intermediate in the development of various pharmacologically active molecules. This guide details a common synthetic route, provides specific experimental protocols, and summarizes the essential analytical data required for structural confirmation and quality control.

Synthesis of Ethyl 2-(piperazin-1-yl)acetate

The most prevalent and straightforward method for synthesizing ethyl 2-(piperazin-1-yl)acetate is through the direct N-alkylation of piperazine with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. This reaction is a classic example of nucleophilic substitution, where the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate.

To favor the desired mono-alkylation product and minimize the formation of the di-substituted by-product, it is crucial to control the reaction stoichiometry. Using a significant excess of piperazine relative to the alkylating agent ensures that the haloacetate is more likely to react with an un-substituted piperazine molecule.[1] The reaction is typically performed in the presence of a base to neutralize the hydrohalic acid generated during the reaction, driving the equilibrium towards the product.[1]

General Reaction Scheme

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of ethyl 2-(piperazin-1-yl)acetate.

Experimental Protocol: N-Alkylation of Piperazine

This protocol is adapted from general procedures for the mono-N-alkylation of piperazine.[1][2]

Materials:

-

Piperazine, anhydrous (e.g., 5 equivalents)

-

Ethyl bromoacetate (1 equivalent)

-

Potassium carbonate (K₂CO₃), anhydrous (2-3 equivalents)

-

Acetonitrile (MeCN), anhydrous

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous piperazine (5 eq.) and anhydrous potassium carbonate (2 eq.).

-

Add anhydrous acetonitrile to the flask to create a stirrable suspension.

-

Begin stirring the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add ethyl bromoacetate (1 eq.) to the suspension dropwise using a syringe or dropping funnel at room temperature.[1]

-

After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the ethyl bromoacetate starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and other inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Partition the resulting residue between dichloromethane (or ethyl acetate) and water. The excess piperazine will preferentially dissolve in the aqueous layer.

-

Separate the organic layer. Wash it sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to obtain pure ethyl 2-(piperazin-1-yl)acetate.

Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ethyl 2-(piperazin-1-yl)acetate. The following sections detail the key physical properties and spectroscopic data for the compound.

Physical and Chemical Properties

The fundamental properties of ethyl 2-(piperazin-1-yl)acetate are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆N₂O₂ | [3][4] |

| Molecular Weight | 172.23 g/mol | [3][4] |

| CAS Number | 40004-08-8 | [3][4] |

| IUPAC Name | ethyl 2-piperazin-1-ylacetate | [3] |

| Appearance | (Predicted) White to off-white solid or oil | |

| Boiling Point | 252.5 °C at 760 mmHg | |

| LogP | -0.101 | [5] |

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation. The expected data from key analytical techniques are presented below.

The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~ 3.20 | Singlet (s) | 2H | -N-CH₂ -COO- |

| ~ 2.85 | Triplet (t) | 4H | Piperazine -CH₂ -NH-CH₂ - |

| ~ 2.55 | Triplet (t) | 4H | -COO-CH₂-N-CH₂ - |

| ~ 1.90 | Singlet (s) | 1H | -NH - |

| ~ 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| Note: Predicted shifts based on analogous structures and standard chemical shift tables. Solvent: CDCl₃. Actual values may vary.[6][7] |

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 171.0 | C =O (Ester carbonyl) |

| ~ 60.5 | -O-C H₂-CH₃ |

| ~ 58.0 | -N-C H₂-COO- |

| ~ 54.0 | Piperazine C H₂ adjacent to N-alkylation site |

| ~ 45.5 | Piperazine C H₂ adjacent to NH |

| ~ 14.2 | -O-CH₂-C H₃ |

| Note: Predicted shifts based on analogous structures and standard chemical shift tables.[8][9] Solvent: CDCl₃. Actual values may vary. |

IR spectroscopy is used to identify the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium, Broad | N-H stretch (secondary amine) |

| 2980 - 2800 | Strong | C-H stretch (aliphatic) |

| ~ 1740 | Strong | C=O stretch (ester)[10] |

| ~ 1200 | Strong | C-O stretch (ester) |

| ~ 1150 | Strong | C-N stretch |

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

| m/z Value | Interpretation |

| 172 | [M]⁺, Molecular ion |

| 127 | [M - OCH₂CH₃]⁺, Loss of ethoxy group |

| 85 | [M - CH₂COOCH₂CH₃]⁺, Cleavage of the acetate side chain |

| 42 | Common fragment for piperazine derivatives[3] |

Characterization Workflow

The following diagram outlines the logical workflow for the analytical characterization of the synthesized product.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl piperazine-1-acetate | C8H16N2O2 | CID 207112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Ethyl piperazine-1-acetate | SIELC Technologies [sielc.com]

- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 7. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

Ethyl 2-(piperazin-1-yl)acetate CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Ethyl 2-(piperazin-1-yl)acetate, a key building block in synthetic and medicinal chemistry. Below you will find its chemical identity, supplier details, physicochemical properties, a detailed synthesis protocol, and its application workflow in drug discovery.

Chemical Identifier and Supplier Information

Ethyl 2-(piperazin-1-yl)acetate is registered under the CAS number 40004-08-8 [1][2]. This compound is readily available from a variety of chemical suppliers who cater to the research and development sector. A selection of prominent suppliers is listed in Table 1.

Table 1: Supplier Information for Ethyl 2-(piperazin-1-yl)acetate

| Supplier | Website |

| ChemScene | --INVALID-LINK-- |

| Santa Cruz Biotechnology, Inc. | --INVALID-LINK-- |

| Alfa Aesar (a Johnson Matthey Company) | --INVALID-LINK-- |

| Key Organics Limited | --INVALID-LINK-- |

| BLD Pharm | --INVALID-LINK-- |

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-(piperazin-1-yl)acetate is presented in Table 2. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data of Ethyl 2-(piperazin-1-yl)acetate

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 172.23 g/mol | [1] |

| Density | 1.048 g/mL at 20 °C | [2] |

| Boiling Point | 252.473 °C at 760 mmHg | [2] |

| Flash Point | 106.492 °C | [2] |

| Melting Point | 61.64 °C (Predicted) | [2] |

| LogP | -0.5453 | [1] |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 3 | [1] |

Experimental Protocols

Synthesis of Ethyl 2-(piperazin-1-yl)acetate

The following is a representative experimental protocol for the synthesis of Ethyl 2-(piperazin-1-yl)acetate via N-alkylation of piperazine with ethyl chloroacetate. This method is based on established principles of nucleophilic substitution.

Materials:

-

Piperazine (anhydrous)

-

Ethyl chloroacetate

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a significant molar excess of anhydrous piperazine (e.g., 5 equivalents) and anhydrous potassium carbonate (2 equivalents) to anhydrous acetonitrile.

-

Addition of Alkylating Agent: While stirring the suspension, slowly add ethyl chloroacetate (1 equivalent) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and piperazine salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Extraction: Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining salts and unreacted piperazine. Follow this with a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude Ethyl 2-(piperazin-1-yl)acetate can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.

Applications in Drug Discovery and Development

Ethyl 2-(piperazin-1-yl)acetate is a versatile building block in medicinal chemistry. The piperazine moiety is a "privileged scaffold" often incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties, such as aqueous solubility and oral bioavailability. The ester functional group of Ethyl 2-(piperazin-1-yl)acetate can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amide bonds, a common linkage in many pharmaceutical compounds.

Below is a diagram illustrating a general workflow for the utilization of Ethyl 2-(piperazin-1-yl)acetate as a chemical intermediate in the synthesis of a potential drug candidate.

Caption: General workflow for the use of Ethyl 2-(piperazin-1-yl)acetate in drug synthesis.

The piperazine core of Ethyl 2-(piperazin-1-yl)acetate can also serve as a linker in the development of more complex therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs). In this context, the piperazine unit can improve the solubility and conformational rigidity of the linker, which is crucial for the PROTAC's efficacy.

The following diagram illustrates the logical relationship of Ethyl 2-(piperazin-1-yl)acetate as a component of a PROTAC.

Caption: Role of the piperazine moiety from Ethyl 2-(piperazin-1-yl)acetate in a PROTAC.

References

Technical Guide: Spectral Analysis of Ethyl 2-(piperazin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 2-(piperazin-1-yl)acetate (CAS No: 40004-08-8), a key building block in synthetic and medicinal chemistry.[1] This document outlines its characteristic nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral properties, supported by detailed experimental protocols and logical workflows.

Molecular Structure and Properties

-

IUPAC Name: Ethyl 2-(piperazin-1-yl)acetate

-

Molecular Formula: C₈H₁₆N₂O₂[1]

-

Molecular Weight: 172.23 g/mol [1]

-

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of Ethyl 2-(piperazin-1-yl)acetate, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Predicted Spectral Data

While experimental spectra are recorded for quality control, published peak-list data is not consistently available. The following tables present predicted NMR data, which closely correlates with expected experimental values. This data is useful for preliminary identification and spectral assignment.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.20 | Singlet (s) | 2H | -CO-CH₂ -N |

| ~2.85 | Triplet (t) | 4H | -N-CH₂ -CH₂-NH- |

| ~2.55 | Triplet (t) | 4H | -N-CH₂-CH₂ -NH- |

| ~1.90 | Singlet (s, broad) | 1H | -NH |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.0 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~171.0 | C =O |

| ~60.5 | -O-CH₂ -CH₃ |

| ~58.0 | -CO-CH₂ -N |

| ~54.0 | -N-CH₂ -CH₂-NH- |

| ~45.5 | -N-CH₂-CH₂ -NH- |

| ~14.2 | -O-CH₂-CH₃ |

Experimental Protocol for NMR Spectroscopy

This section details a standard protocol for acquiring high-quality NMR spectra of piperazine derivatives.

-

Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 2-(piperazin-1-yl)acetate in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Spectral Width: 0-12 ppm.

-

Pulse Sequence: Standard single 90° pulse.

-

Scans: Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Spectral Width: 0-200 ppm.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30) to enhance signal sensitivity and simplify the spectrum.

-

Scans: Acquire 1024 or more scans due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase-correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

-

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Expected Mass Spectrometry Data

Table 3: Expected Electron Ionization (EI-MS) Fragmentation Data

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Relative Intensity |

| 172 | [M]⁺ (Molecular Ion) | Low |

| 127 | [M - OCH₂CH₃]⁺ | Moderate |

| 99 | [M - COOCH₂CH₃]⁺ | High |

| 85 | [Piperazine ring fragment]⁺ | High |

| 56 | [C₄H₈]⁺ or [C₃H₆N]⁺ | High |

| 42 | [C₂H₄N]⁺ | Moderate |

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of Ethyl 2-(piperazin-1-yl)acetate in a volatile solvent such as methanol or ethyl acetate.

-

Gas Chromatography (GC) Separation:

-

Injector: Set to 250°C to ensure complete vaporization.

-

Column: Use a standard non-polar capillary column (e.g., DB-5MS).

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min to ensure separation of any impurities.

-

-

Mass Spectrometry (MS) Detection:

-

Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: Set the mass scan range to cover expected fragments (e.g., m/z 40-500).

-

-

Data Analysis: Identify the compound's peak in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum by interpreting the fragmentation pattern and comparing it against spectral libraries (e.g., NIST).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation at specific wavenumbers.

Expected IR Absorption Data

The spectrum is typically acquired neat (as a thin liquid film) using an Attenuated Total Reflectance (ATR) accessory.[2]

Table 4: Expected FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch (secondary amine) | Piperazine N-H |

| 2980-2800 | C-H Stretch (aliphatic) | -CH₃, -CH₂- |

| ~1735 | C=O Stretch (ester) | Ethyl Ester |

| ~1450 | C-H Bend (aliphatic) | -CH₂- |

| ~1250 | C-O Stretch (ester) | Ester C-O |

| ~1150 | C-N Stretch (amine) | Piperazine C-N |

Experimental Protocol for FTIR Spectroscopy

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is commonly used.[2]

-

Technique: Attenuated Total Reflectance (ATR) is ideal for liquid samples.[2]

-

Sample Application: Place a single drop of neat Ethyl 2-(piperazin-1-yl)acetate directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Synthesis and Analysis Workflow

The synthesis of Ethyl 2-(piperazin-1-yl)acetate is typically achieved via nucleophilic substitution. The general workflow from synthesis to characterization is outlined below.

Caption: Workflow for Synthesis and Spectral Characterization.

References

The Rising Therapeutic Potential of Ethyl 2-(piperazin-1-yl)acetate Derivatives: A Technical Overview

For Immediate Release

Novel derivatives of Ethyl 2-(piperazin-1-yl)acetate are demonstrating significant promise across a spectrum of therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide synthesizes the current research, presenting key data on the biological activities, experimental protocols for their evaluation, and insights into their mechanisms of action to support ongoing drug discovery and development efforts by researchers, scientists, and pharmaceutical professionals.

The core structure, featuring a piperazine ring linked to an ethyl acetate group, provides a versatile scaffold for chemical modification, leading to a diverse library of compounds with a wide range of biological effects. Researchers have successfully synthesized and evaluated numerous derivatives, revealing potent anticancer, antimicrobial, and neuropharmacological properties.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Several novel piperazine derivatives have exhibited significant cytotoxic effects against various human cancer cell lines. Notably, hybrid chalcone N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids have shown submicromolar growth inhibition (GI₅₀) values. For instance, one compound demonstrated potent activity with GI₅₀ values between 0.70–0.99 μM against the most sensitive cancer cell lines[1]. Further studies on other derivatives have identified compounds with broad-spectrum growth inhibition activity (GI₅₀ < 2 μM) against all human tumor cells tested[1].

The mechanism of action for some of these anticancer agents involves the induction of apoptotic cell death. This is supported by observations of nuclei condensation and morphological changes consistent with apoptosis[1]. Molecular studies have revealed the upregulation of pro-apoptotic genes like Bak and the downregulation of pro-survival genes such as Bcl-XL and Bcl-2, shifting the cellular balance towards apoptosis[1]. Molecular docking studies further suggest that these compounds may directly inhibit anti-apoptotic proteins like Bcl-XL[1].

In addition to direct cytotoxicity, some piperazin-4-yl-quinolin-2(1H)-one derivatives bearing thiazole moieties have shown promising antiproliferative activity through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. Certain compounds in this series exhibited inhibitory activity comparable to the established drug sorafenib, with IC₅₀ values in the nanomolar range (e.g., 46.83 ± 2.4 nM)[2]. Cell cycle analysis of these compounds indicated an arrest at the S phase, and they were also found to induce both early and late apoptosis[2].

Quantitative Anticancer Activity Data

| Compound ID/Series | Cancer Cell Line(s) | Activity Metric | Value (µM) | Reference |

| Compound 4 (oleanonic acid derivative) | Various human cancer cell lines | GI₅₀ | 0.70 - 0.99 | [1] |

| Compound 4 (oleanonic acid derivative) | Average over all tested lines | GI₅₀ | 1.03 | [1] |

| Compound 4 (oleanonic acid derivative) | Average over all tested lines | LC₅₀ | 12.31 | [1] |

| Compound 6 (ursonic acid derivative) | Average over all tested lines | GI₅₀ | 1.52 | [1] |

| Compound 9 (ursonic acid derivative) | Average over all tested lines | GI₅₀ | 1.93 | [1] |

| Dihalogenated 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide | Breast Cancer (T-47D) | IC₅₀ | 2.73 ± 0.16 | [2] |

| 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-ones | VEGFR-2 Inhibition | IC₅₀ | 46.83 ± 2.4 | [2] |

| Adamantyl)piperazine derivative 7 | Melanoma (MDA-MB-435) | IC₅₀ | ~2.5 | [3] |

| Phenylpiperazine derivative of 1,2-benzothiazine (BS230) | Breast Adenocarcinoma (MCF7) | More cytotoxic than Doxorubicin at 10 µM | - | [4] |

Antimicrobial and Antifungal Activity

The versatile piperazine scaffold has also been exploited to develop potent antimicrobial agents. Synthesized derivatives have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

For example, a series of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides showed promising antibacterial activity, with one compound being particularly potent[5]. Notably, several of these compounds were more effective than ampicillin against methicillin-resistant Staphylococcus aureus (MRSA)[5]. Another study highlighted piperazine derivatives containing an imidazole moiety as having better antibacterial and antifungal activity compared to those with a triazole moiety[6].

Quantitative Antimicrobial Activity Data

| Compound/Series | Target Organism(s) | Activity Metric | Value | Reference |

| Chalcone-piperazine derivative | Candida albicans | MIC | 2.22 µg/mL | [7] |

| Imidazole-piperazine derivatives | Pseudomonas aeruginosa, Candida albicans | Significant Activity | - | [6][8] |

| Thiazole-acetamide piperazine derivatives | MRSA | More potent than ampicillin | - | [5] |

Neuropharmacological Activity

Recent research has also ventured into the neuropharmacological potential of piperazine derivatives. One novel compound, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192), has been evaluated for its anxiolytic-like and antidepressant-like activities. The study concluded that the anxiolytic effects are mediated by the serotonergic system and the benzodiazepine site of the GABAA receptor, while the antidepressant-like activity is mediated through the serotonergic system[9].

Experimental Protocols

A summary of key experimental methodologies used in the evaluation of these derivatives is provided below.

Synthesis of Piperazine Derivatives

A general synthetic scheme involves the reaction of a substituted piperazine with a suitable electrophile. For instance, the synthesis of N-ethyl-piperazinyl amides of oleanonic and ursonic acids involves the activation of the carboxylic acid with oxalyl chloride, followed by reaction with N-ethylpiperazine in the presence of a base like triethylamine[1].

References

- 1. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Synthesis, characterization, and biological activity of novel azole piperazine congeners | Journal of Applied Pharmaceutical Science [bibliomed.org]

- 9. benthamdirect.com [benthamdirect.com]

The Versatility of Ethyl 2-(piperazin-1-yl)acetate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds. Its unique physicochemical properties, including high aqueous solubility, two sites for chemical modification, and a constrained yet flexible conformation, make it an attractive building block for drug design. Within the diverse family of piperazine-containing synthons, Ethyl 2-(piperazin-1-yl)acetate stands out as a particularly versatile and valuable starting material for the synthesis of novel therapeutic agents across multiple disease areas, including oncology and infectious diseases. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of derivatives originating from this core scaffold.

Synthesis of Bioactive Derivatives

The primary utility of Ethyl 2-(piperazin-1-yl)acetate in medicinal chemistry lies in the reactivity of its secondary amine, which readily undergoes N-alkylation and N-acylation reactions. This allows for the straightforward introduction of diverse chemical moieties, enabling extensive structure-activity relationship (SAR) studies.

A common synthetic strategy involves the condensation of Ethyl 2-(piperazin-1-yl)acetate with various electrophilic partners. For instance, amide bond formation with carboxylic acids is a widely employed method to generate a diverse library of derivatives.

General Experimental Protocol: Amide Coupling

A typical procedure for the synthesis of amide derivatives from Ethyl 2-(piperazin-1-yl)acetate involves the use of a coupling agent to facilitate the reaction between the piperazine's secondary amine and a carboxylic acid.

Materials:

-

Ethyl 2-(piperazin-1-yl)acetate

-

Desired carboxylic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM) as solvent

-

5% Sodium bicarbonate (NaHCO3) solution

Procedure:

-

Dissolve the carboxylic acid (1.1 equivalents) in dichloromethane (DCM).

-

To this solution, add EDC.HCl (1.1 equivalents) and a catalytic amount of DMAP (0.2 equivalents).

-

Stir the resulting mixture at room temperature under a nitrogen atmosphere for approximately 10 minutes to activate the carboxylic acid.

-

Add Ethyl 2-(piperazin-1-yl)acetate (1.0 equivalent) to the reaction mixture.

-

Continue stirring the reaction overnight at room temperature.

-

Upon completion, as monitored by thin-layer chromatography (TLC), partition the reaction mixture between DCM and a 5% NaHCO3 solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash chromatography to obtain the final amide derivative.[1]

This robust protocol can be adapted for a wide range of carboxylic acids, leading to a diverse library of N-acylated piperazine derivatives for biological screening.

Biological Activities and Therapeutic Targets

Derivatives of Ethyl 2-(piperazin-1-yl)acetate have demonstrated significant potential in several therapeutic areas, most notably in the development of anticancer and antimicrobial agents.

Anticancer Activity: Targeting VEGFR-2

Several studies have explored the potential of Ethyl 2-(piperazin-1-yl)acetate derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][3] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.

A series of novel 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives, synthesized using an Ethyl 2-(piperazin-1-yl)acetate backbone, have shown promising VEGFR-2 inhibitory activity.[4]

| Compound ID | Modification on Piperazine Scaffold | Target | IC50 (nM) | Cell Line |

| Compound A | 2-(4-(6-fluoro-2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide | VEGFR-2 | 46.83 ± 2.4 | - |

| Compound B | N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazin-1-yl)acetamide | VEGFR-2 | 51.09 ± 2.6 | - |

| Sorafenib (Reference) | - | VEGFR-2 | 51.41 ± 2.3 | - |

Table 1: In vitro VEGFR-2 inhibitory activity of selected Ethyl 2-(piperazin-1-yl)acetate derivatives.[4]

The data clearly indicates that derivatives of Ethyl 2-(piperazin-1-yl)acetate can be potent inhibitors of VEGFR-2, with some compounds exhibiting activity comparable to the established drug, Sorafenib.

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.

Antimicrobial Activity

The flexible nature of the Ethyl 2-(piperazin-1-yl)acetate scaffold has also been exploited in the development of novel antimicrobial agents. By incorporating various heterocyclic and aromatic moieties, researchers have synthesized derivatives with significant activity against a range of bacterial and fungal pathogens.

The development of new antimicrobial agents from the Ethyl 2-(piperazin-1-yl)acetate core typically follows a structured workflow from synthesis to biological evaluation.

Several studies have reported the Minimum Inhibitory Concentration (MIC) values for various derivatives. For example, novel chalcones incorporating a piperazine moiety have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5]

| Compound Type | Target Organism | MIC (µg/mL) |

| Piperazine-Chalcone Derivative | Staphylococcus aureus | Potentially Active |

| Piperazine-Chalcone Derivative | Escherichia coli | Potentially Active |

| Piperazine-Chalcone Derivative | Candida albicans | 2.22 |

| Ciprofloxacin (Reference) | Various Bacteria | Varies |

| Fluconazole (Reference) | Candida albicans | Varies |

Table 2: Antimicrobial activity of selected piperazine-chalcone derivatives.[5]

Conclusion

Ethyl 2-(piperazin-1-yl)acetate serves as a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward reactivity allows for the generation of large and diverse compound libraries, which have shown significant promise in the development of novel anticancer and antimicrobial agents. The ability to readily modify the core structure facilitates detailed structure-activity relationship studies, enabling the optimization of potency and selectivity against various biological targets. As the demand for new and effective therapeutics continues to grow, the strategic use of foundational building blocks like Ethyl 2-(piperazin-1-yl)acetate will remain a critical component of successful drug discovery programs. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. derpharmachemica.com [derpharmachemica.com]

The Versatile Scaffold: A Technical Guide to Ethyl 2-(piperazin-1-yl)acetate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(piperazin-1-yl)acetate is a valuable heterocyclic building block in medicinal chemistry. The piperazine moiety is considered a "privileged scaffold" due to its frequent appearance in biologically active compounds. Its unique physicochemical properties, including its basic nature which can be fine-tuned, and its ability to adopt a stable chair conformation, allow for the precise spatial orientation of various substituents. This makes the piperazine ring an excellent core for designing ligands that can interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and protein kinases. This technical guide provides an in-depth review of the applications of the ethyl 2-(piperazin-1-yl)acetate core in drug discovery, complete with experimental protocols, quantitative biological data for related compounds, and visualizations of relevant signaling pathways.

Chemical Properties and Synthesis

Ethyl 2-(piperazin-1-yl)acetate is a bifunctional molecule, possessing a secondary amine within the piperazine ring and an ester group, both of which can be readily functionalized.

| Property | Value |

| CAS Number | 40004-08-8[1] |

| Molecular Formula | C₈H₁₆N₂O₂[1] |

| Molecular Weight | 172.23 g/mol [1] |

| Synonyms | Ethyl piperazinoacetate, 1-(Ethoxycarbonylmethyl)piperazine[1] |

| Appearance | Off-white to yellow solid or liquid |

| Solubility | Soluble in water and common organic solvents |

The synthesis of derivatives from ethyl 2-(piperazin-1-yl)acetate typically involves N-alkylation, N-arylation, or amide bond formation. The secondary amine of the piperazine ring is a nucleophile that can react with various electrophiles, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines.

Applications in Drug Discovery

The piperazine scaffold is a key component in a multitude of approved drugs and clinical candidates targeting a diverse range of therapeutic areas.

-

Oncology: Piperazine derivatives have been successfully developed as kinase inhibitors, interfering with signaling pathways that control cell proliferation and survival. They are also found in compounds that induce apoptosis in cancer cells.

-

Central Nervous System (CNS) Disorders: The ability of the piperazine ring to interact with aminergic GPCRs, such as dopamine and serotonin receptors, has led to its incorporation into numerous antipsychotic and antidepressant drugs.

-

Infectious Diseases: The piperazine moiety is also a common feature in antimicrobial agents, where it can contribute to the molecule's ability to penetrate bacterial cell walls and interact with essential microbial enzymes.

Quantitative Biological Data of Piperazine Derivatives

While specific biological activity data for direct derivatives of ethyl 2-(piperazin-1-yl)acetate is not extensively available in the public domain, the following table summarizes the quantitative data for a range of piperazine-containing compounds, illustrating the potential of this scaffold in drug discovery.

| Compound Class | Target/Assay | Cell Line/Organism | Activity (IC₅₀/GI₅₀/MIC) |

| Piperazinyl Amidrazones | Antitumor Activity | Leukemia Cell Lines | GI₅₀ = 4.73 µM[2] |

| Piperazinyl Amidrazones | Antitumor Activity | CNS Cancer Cell Lines | GI₅₀ = 4.68 µM[2] |

| N-Ethyl-Piperazinyl Amides | Cytotoxicity | Various Cancer Cell Lines | LC₅₀ = 1 - 6 µM[3] |

| Piperazine-1-carboxamidines | Antifungal Activity | Candida albicans | MIC = 2.22 µg/mL[4] |

| Piperazine-linked Quinolones | Antibacterial Activity | Gram-positive bacteria | MIC ≤ 15 µg/L[4] |

| 1-(2-aryl-2-adamantyl)piperazines | Antiproliferative Activity | HeLa & MDA MB 231 | IC₅₀ = 8.4 - 9.2 µM |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. The following protocols provide examples of how ethyl 2-(piperazin-1-yl)acetate can be functionalized and how the resulting derivatives can be assessed for biological activity.

Synthesis Protocol: N-Alkylation of Ethyl 2-(piperazin-1-yl)acetate

This protocol is adapted from a procedure for the synthesis of a PROTAC linker.

Materials:

-

Ethyl 2-(piperazin-1-yl)acetate hydrochloride

-

Alkyl halide (e.g., 1-bromo-4-chlorobutane)

-

Potassium carbonate (K₂CO₃)

-

Sodium iodide (NaI)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Dichloromethane

Procedure:

-

To a solution of ethyl 2-(piperazin-1-yl)acetate hydrochloride (1.00 equiv) in acetonitrile, add potassium carbonate (3.00 equiv) and sodium iodide (1.00 equiv).

-

Add the alkyl halide (1.00 equiv) to the mixture.

-

Stir the resulting solution for 3 hours at 100°C.

-

After cooling to room temperature, extract the solution with ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

-

Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the N-alkylated product.

Biological Assay Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of piperazine-based drug candidates, it is essential to visualize the cellular pathways they modulate. The following diagrams, created using the DOT language for Graphviz, illustrate a generic GPCR signaling cascade and a typical kinase signaling pathway, both common targets for piperazine derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. WO2019023553A1 - Compounds and methods for the targeted degradation of androgen receptor - Google Patents [patents.google.com]

Ethyl 2-(piperazin-1-yl)acetate: A Technical Guide to Safe Handling, Storage, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 2-(piperazin-1-yl)acetate is a valuable bifunctional molecule utilized as a key building block in the synthesis of a wide array of pharmaceutical compounds and other complex organic molecules. Its piperazine moiety offers a reactive secondary amine for further functionalization, while the ethyl acetate group provides a handle for ester hydrolysis or amidation. This guide provides a comprehensive overview of the critical safety, handling, and storage considerations for Ethyl 2-(piperazin-1-yl)acetate to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling. The key properties of Ethyl 2-(piperazin-1-yl)acetate are summarized below.

| Property | Value | Reference |

| CAS Number | 40004-08-8 | [1] |

| Molecular Formula | C₈H₁₆N₂O₂ | [1] |

| Molecular Weight | 172.23 g/mol | [1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Purity | ≥97% | [1] |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | [1] |

| logP | -0.5453 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 3 | [1] |

Safety and Hazard Information

GHS Hazard Statements (Anticipated based on related compounds):

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation. |

Precautionary Statements:

| Code | Precaution |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

Toxicological Data Summary

Quantitative toxicological data such as LD50 or LC50 values for Ethyl 2-(piperazin-1-yl)acetate are not available in the public domain. For the related compound, ethyl 2-(4-methylpiperazin-1-yl)acetate, the lowest published lethal dose (LDLo) via the intraperitoneal route in mice is 1 g/kg, which caused somnolence and dyspnea[2]. Given the structural similarity, a comparable level of toxicity should be assumed for Ethyl 2-(piperazin-1-yl)acetate until specific data becomes available.

Occupational Exposure Limits (OELs):

No specific OSHA PEL or ACGIH TLV has been established for Ethyl 2-(piperazin-1-yl)acetate. In the absence of established limits, it is prudent to handle the compound in a well-ventilated area, such as a fume hood, and to minimize the potential for aerosol generation and inhalation.

Handling and Personal Protective Equipment (PPE)

Safe handling practices are paramount to minimizing exposure and ensuring laboratory safety.

Engineering Controls:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear a lab coat.

-

Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Hygiene Practices:

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Contaminated clothing should be removed and laundered before reuse.

Storage and Stability

Proper storage is crucial for maintaining the integrity and stability of Ethyl 2-(piperazin-1-yl)acetate.

| Storage Condition | Recommendation |

| Temperature | Store at -20°C for long-term storage.[3] |

| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[3] |

| Container | Keep in a tightly sealed, properly labeled container. |

| Incompatible Materials | Avoid contact with strong oxidizing agents and strong acids. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the area with soap and water. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release and Disposal

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Place the absorbed material into a sealed container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

For large spills, contain the spill and prevent it from entering drains or waterways. Contact environmental health and safety personnel for assistance.

Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations.

-

Do not dispose of down the drain.

Experimental Protocols

Ethyl 2-(piperazin-1-yl)acetate is commonly used as a nucleophile in substitution and coupling reactions. Below is a generalized protocol for a typical N-alkylation or N-arylation reaction.

General Protocol for N-Functionalization of Ethyl 2-(piperazin-1-yl)acetate:

-

Reaction Setup:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add Ethyl 2-(piperazin-1-yl)acetate (1.0 equivalent).

-

Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or THF).

-

-

Addition of Reagents:

-

Add a base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine; 1.1-2.0 equivalents) to the reaction mixture.

-

Add the electrophile (e.g., an alkyl halide or aryl halide; 1.0-1.2 equivalents). For less reactive aryl halides, a palladium catalyst and ligand may be necessary for a Buchwald-Hartwig amination.

-

-

Reaction Conditions:

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitate (inorganic salts) is present, filter the mixture.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the desired N-functionalized product.

-

Visualizations

Logical Workflow for Safe Handling

Caption: Workflow for the safe handling of Ethyl 2-(piperazin-1-yl)acetate.

Experimental Workflow for N-Functionalization

Caption: A typical experimental workflow for the N-functionalization of Ethyl 2-(piperazin-1-yl)acetate.

References

Exploring Structural Analogues of Ethyl 2-(piperazin-1-yl)acetate: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural analogues of Ethyl 2-(piperazin-1-yl)acetate, a versatile scaffold in medicinal chemistry. The piperazine moiety is a prevalent feature in a multitude of biologically active compounds, recognized for its ability to modulate pharmacokinetic and pharmacodynamic properties. This document outlines the synthesis, biological evaluation, and potential mechanisms of action of these analogues, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics. The guide details experimental protocols for synthesis and biological screening and presents quantitative data from related, more complex piperazine derivatives to illustrate the potential of this chemical class.

Synthetic Approaches to Ethyl 2-(piperazin-1-yl)acetate Analogues

The primary route for generating structural analogues of Ethyl 2-(piperazin-1-yl)acetate involves the N-alkylation or N-arylation of the piperazine ring. A general and efficient method for the synthesis of N-aryl piperazines involves the reaction of an appropriate aniline with bis(2-chloroethyl)amine hydrochloride.[]

General Experimental Protocol: N-Alkylation/N-Arylation of Ethyl 2-(piperazin-1-yl)acetate

This protocol describes a general method for the synthesis of N-substituted derivatives of Ethyl 2-(piperazin-1-yl)acetate.

Materials:

-

Ethyl 2-(piperazin-1-yl)acetate

-

Appropriate alkyl or aryl halide (e.g., benzyl bromide, substituted benzoyl chloride)

-

Anhydrous potassium carbonate (K₂CO₃) or other suitable base

-

Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide (DMF))

-

Inert gas (e.g., Nitrogen, Argon)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

To a solution of Ethyl 2-(piperazin-1-yl)acetate (1 equivalent) in the chosen anhydrous solvent, add the alkyl or aryl halide (1-1.2 equivalents).

-

Add the base (2-3 equivalents) to the reaction mixture.

-

Stir the reaction mixture under an inert atmosphere at room temperature or elevated temperature, depending on the reactivity of the halide. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired N-substituted Ethyl 2-(piperazin-1-yl)acetate analogue.

-

Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Biological Evaluation of Piperazine Analogues

The diverse biological activities of piperazine derivatives necessitate a range of assays to determine their therapeutic potential. Standard in vitro assays for antimicrobial and anticancer activity are fundamental in the initial screening of these compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (medium only)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Perform two-fold serial dilutions of the test compounds in the growth medium in the wells of the 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive and negative controls on each plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[3]

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[4][5]

Materials:

-

96-well plates

-

Cancer cell lines

-

Cell culture medium

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.[4]

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[7]

-

Add the solubilization solution to dissolve the formazan crystals.[5]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

-

Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) values.

Quantitative Data on Related Piperazine Analogues

Table 1: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Norfloxacin Analogue 6 | S. aureus | >128 | [2] |

| E. coli | 8 | [2] | |

| Norfloxacin Analogue 7b | S. aureus | >128 | [2] |

| E. coli | 16 | [2] | |

| Thiazolylacetamide 3k | L. monocytogenes | Not specified as exact value | [8] |

| MRSA | More potent than ampicillin | [8] |

Table 2: Anticancer Activity of Selected Piperazine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Quinolinone Derivative | T-47D (Breast) | 2.73 ± 0.16 | [9] |

| Pyrrolopyrimidine 5q | LNCaP (Prostate) | 0.018 | [10] |

| Pyrrolopyrimidine 5t | PC-3 (Prostate) | 0.0213 | [10] |

Signaling Pathways and Mechanisms of Action

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10] Several studies have identified this pathway as a target for various piperazine-containing compounds.[4][6] Inhibition of key kinases in this pathway, such as PI3K and Akt, can lead to the induction of apoptosis and suppression of tumor growth. While the direct effect of simple Ethyl 2-(piperazin-1-yl)acetate analogues on this pathway has not been extensively studied, it represents a promising avenue for future research into their mechanism of action.

Visualizations

Caption: General experimental workflow for the synthesis and biological evaluation of Ethyl 2-(piperazin-1-yl)acetate analogues.

References

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neuroquantology.com [neuroquantology.com]

- 6. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthetic Routes for N-substituted Ethyl 2-(piperazin-1-yl)acetate Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-substituted Ethyl 2-(piperazin-1-yl)acetate derivatives. These compounds are significant scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents. The following sections outline the most common and effective synthetic strategies, including N-alkylation, N-arylation, N-acylation, and reductive amination.

Introduction

N-substituted Ethyl 2-(piperazin-1-yl)acetate derivatives are a class of organic compounds characterized by a central piperazine ring linked to an ethyl acetate moiety at one nitrogen atom and a variable substituent at the other. This structural motif is a key pharmacophore in numerous approved drugs and clinical candidates, valued for its ability to modulate physicochemical properties and biological activity. The synthetic accessibility and versatility of the piperazine ring allow for the creation of large libraries of analogues for structure-activity relationship (SAR) studies. This document details robust and reproducible methods for the synthesis of these important compounds.

Key Synthetic Strategies

The primary synthetic approaches for generating N-substituted Ethyl 2-(piperazin-1-yl)acetate derivatives involve the functionalization of the piperazine ring. The choice of strategy often depends on the nature of the desired substituent (alkyl, aryl, acyl, etc.) and the availability of starting materials.

N-Alkylation

Direct N-alkylation is a straightforward and widely used method for introducing alkyl substituents onto the piperazine ring. This can be achieved by reacting a piperazine derivative with an appropriate alkyl halide. For the synthesis of the target compounds, this typically involves the reaction of piperazine with ethyl 2-bromoacetate, followed by subsequent alkylation of the second nitrogen.

This protocol describes a two-step synthesis starting from piperazine.

Step 1: Synthesis of Ethyl 2-(piperazin-1-yl)acetate

A solution of piperazine (2 equivalents) in a suitable solvent such as acetonitrile or ethanol is treated with ethyl 2-bromoacetate (1 equivalent) at room temperature. The use of excess piperazine acts as both a reactant and a base to neutralize the hydrobromic acid formed during the reaction. The reaction is typically stirred for 12-24 hours. After completion, the reaction mixture is worked up by filtration to remove piperazinium salts and the filtrate is concentrated. The crude product can be purified by column chromatography or distillation.

Step 2: N-Alkylation of Ethyl 2-(piperazin-1-yl)acetate

The resulting Ethyl 2-(piperazin-1-yl)acetate (1 equivalent) is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. A base such as potassium carbonate or triethylamine (1.5-2 equivalents) is added, followed by the desired alkyl halide (1.1 equivalents). The reaction mixture is stirred at room temperature or heated to 50-80 °C to drive the reaction to completion. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield the N-substituted product, which can be further purified by column chromatography.[1][2][3][4]

Table 1: Representative Yields for N-Alkylation Reactions

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl bromide | K₂CO₃ | Acetonitrile | RT | 12 | 85 | [1] |

| 2-Bromo-2-methylpropanoate | Cs₂CO₃ | DMSO | 25-30 | 12 | 82 | [5] |

| 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | NaI, K₂CO₃ | DMF | 80 | 6 | Not specified | [1] |

N-Arylation

The introduction of an aryl group at the N4 position is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation.

To a reaction vessel charged with an aryl halide (1 equivalent), Ethyl 2-(piperazin-1-yl)acetate (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, NaOtBu, 2 equivalents) are added. The vessel is purged with an inert gas (argon or nitrogen), and a dry, degassed solvent such as toluene or dioxane is added. The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed (as monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is filtered, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[6]

In a reaction flask, an aryl iodide or bromide (1 equivalent), Ethyl 2-(piperazin-1-yl)acetate (1.5 equivalents), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., ethylene glycol, 1,10-phenanthroline), and a base (e.g., K₂CO₃, NaOH, 2 equivalents) are combined in a high-boiling polar solvent like dimethylformamide (DMF) or ethylene glycol.[7] The mixture is heated to 100-150 °C for 12-48 hours. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification by column chromatography affords the desired N-aryl derivative.[7][8][9]

Table 2: Comparison of N-Arylation Methods

| Method | Catalyst/Reagent | Ligand | Base | Solvent | Temperature (°C) | Typical Yields (%) | Reference |

| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | 70-95 | [6] |

| Ullmann Condensation | CuI | Ethylene Glycol | NaOH | Ethylene Glycol | 120 | 50-90 | [7] |

Reductive Amination

Reductive amination is a versatile method for introducing a variety of substituents, particularly alkyl groups, onto the piperazine nitrogen. This two-step, one-pot procedure involves the formation of an iminium ion intermediate from the reaction of a secondary amine with an aldehyde or ketone, followed by its reduction.

To a solution of Ethyl 2-(piperazin-1-yl)acetate (1 equivalent) and an aldehyde or ketone (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol, is added a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used mild reducing agent for this transformation (1.5 equivalents).[10] A catalytic amount of acetic acid may be added to facilitate iminium ion formation. The reaction is stirred at room temperature for 4-24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by column chromatography.[6][10][11]

Table 3: Reductive Amination Conditions and Yields

| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |

| Tetrahydropyran-4-one | NaBH(OAc)₃ | DCE | 12 | High (not specified) | [6] |

| N-methyl-4-piperidone | NaBH(OAc)₃ | DCE | 12 | 60 | [10] |

| Various Aldehydes | NaBH(OAc)₃ | Not specified | Not specified | Not specified | [6] |

N-Acylation

N-acylation introduces an acyl group to the piperazine ring, forming an amide linkage. This is typically achieved by reacting the piperazine derivative with an acyl chloride or a carboxylic acid activated with a coupling agent.

Ethyl 2-(piperazin-1-yl)acetate (1 equivalent) is dissolved in a non-protic solvent like dichloromethane or tetrahydrofuran (THF). A base such as triethylamine or pyridine (1.5 equivalents) is added, and the solution is cooled to 0 °C. The acyl chloride (1.1 equivalents) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-12 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried and concentrated to afford the N-acyl derivative. Purification is typically performed by column chromatography or recrystallization.

A solution of the carboxylic acid (1.1 equivalents), a coupling agent such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and an amine base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) in a solvent like DMF or DCM is prepared. Ethyl 2-(piperazin-1-yl)acetate (1 equivalent) is then added, and the mixture is stirred at room temperature for 12-24 hours. The reaction mixture is then worked up according to the coupling agent used. For DCC, the dicyclohexylurea byproduct is filtered off. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography.[12]

Visualizing the Synthetic Pathways

The following diagrams illustrate the general synthetic workflows described above.

Caption: General synthetic strategies for N-substituted Ethyl 2-(piperazin-1-yl)acetate derivatives.

Caption: A typical experimental workflow for the synthesis and purification of target compounds.

Conclusion

The synthetic routes outlined in this document provide a comprehensive guide for the preparation of N-substituted Ethyl 2-(piperazin-1-yl)acetate derivatives. The choice of a specific method will be dictated by the desired substituent, available resources, and scalability requirements. The provided protocols and data tables serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the efficient synthesis and exploration of this important class of molecules.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 8. Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Comparison of Copper(II) Acetate Promoted N-Arylation of 5,5-Dimethyl Hydantoin and Other Imides with Triarylbismuthanes and Aryl Boronic Acids [organic-chemistry.org]

- 10. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A General Protocol for Amide Coupling Reactions Using Ethyl 2-(piperazin-1-yl)acetate

AN-S-001

For Research Use Only. Not for use in diagnostic procedures.

Abstract

The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, essential for the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1] Ethyl 2-(piperazin-1-yl)acetate is a valuable bifunctional building block, featuring a reactive secondary amine within the piperazine ring, making it an ideal substrate for amide coupling reactions. This application note provides a detailed, robust, and reproducible protocol for the coupling of various carboxylic acids with Ethyl 2-(piperazin-1-yl)acetate using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent.

Introduction

Amide bond synthesis is one of the most frequently utilized transformations in drug discovery.[1] The direct condensation of a carboxylic acid and an amine is generally slow and inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] To overcome this, activating agents, commonly known as coupling reagents, are employed to convert the carboxylic acid into a more electrophilic species that readily reacts with the amine.[2][3]